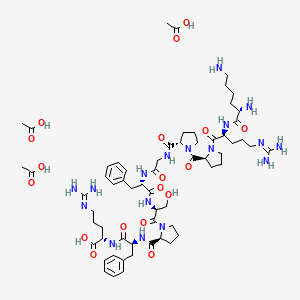
Eszopiclone N-Oxide
Übersicht
Beschreibung
Eszopiclone N-Oxide is a primary, active metabolite of zopiclone in urine as well as a major pharmaceutical impurity of zopiclone known as eszopiclone impurity A . The parent drug, zopiclone, is a non-benzodiazepine hypnotic used in the treatment of insomnia .
Synthesis Analysis
The synthesis of this compound involves the oxidation of zopiclone . A study reported the synthesis of RP 48497, an impurity of Eszopiclone, via reduction, chlorination, and recyclization of a key intermediate in the synthesis of eszopiclone .Chemical Reactions Analysis
This compound is formed by the oxidation of zopiclone . Electrochemical oxidation of zopiclone has been studied, and it was found that N-Desmethyl zopiclone and three other oxidation products, including zopiclone N-oxide, were formed by introducing one or two oxygen atoms to the molecule of zopiclone .Wissenschaftliche Forschungsanwendungen
Eszopiclone has demonstrated sustained efficacy over 6 months in treating adults with chronic insomnia, improving sleep latency, total sleep time, number of awakenings, and sleep quality, without evidence of tolerance (Krystal et al., 2003).
The drug also showed efficacy and safety across 6 weeks in treating primary insomnia, improving time to sleep onset, sleep maintenance, and overall sleep quality, again with no evidence of tolerance (Zammit et al., 2004).
A 12-month study found that eszopiclone significantly improved sleep and daytime function in patients with chronic primary insomnia (Roth et al., 2005).
Eszopiclone effectively treated primary insomnia over 6 months, enhancing patient-reported sleep, quality of life, and reducing work limitations (Walsh et al., 2007).
It increased sleep spindles and thereby may improve memory consolidation in schizophrenia (Wamsley et al., 2013).
Eszopiclone was effective in transient insomnia in healthy adults, improving polysomnographic measures and next-morning effects (Rosenberg et al., 2005).
It was beneficial for insomnia in perimenopausal and early postmenopausal women, improving sleep and impacting mood, quality of life, and menopause-related symptoms (Soares et al., 2006).
Eszopiclone stimulated the hypothalamo-pituitary-adrenal axis in rats, differentially affecting it compared to benzodiazepine-type drugs (Pechnick et al., 2011).
Co-administration with fluoxetine in patients with insomnia and major depressive disorder showed improved sleep and a greater magnitude of the antidepressant effect (Fava et al., 2006).
It prevented excitotoxicity and neurodegeneration in the hippocampus induced by experimental apnea (Fung et al., 2009).
Safety and Hazards
Eszopiclone N-Oxide is not for children and can be abused or lead to dependence . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Eszopiclone N-Oxide, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
It is believed to interact with the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to explain its hypnotic and sedative effects . Eszopiclone has a particular affinity for GABA-A receptor subunits 1, 3, and 5 .
Biochemical Pathways
Eszopiclone, being a derivative of the cyclopyrrolone class, is active at GABA A receptors . The S-enantiomer of zopiclone, Eszopiclone, has a relatively higher affinity and accounts for much of the action of racemic zopiclone .
Pharmacokinetics
Following oral administration, Eszopiclone is extensively metabolized by the cytochrome P450 (CYP) isoenzymes 3A4 and 2E1 via oxidation and demethylation to (S)-desmethyl-zopiclone and (S)-zopiclone-N-oxide . Less than 10% of the drug is excreted in the urine as the parent drug .
Result of Action
The interaction of Eszopiclone with the GABA receptor complexes leads to an increase in inhibitory neurotransmission, which subsequently depresses the central nervous system . This results in sedative and hypnotic effects, making it useful in the treatment of insomnia .
Biochemische Analyse
Biochemical Properties
Eszopiclone N-Oxide is involved in biochemical reactions in the body. It is metabolized by the cytochrome P450 (CYP) isoenzymes 3A4 and 2E1 via oxidation and demethylation . The molecular surfaces of Eszopiclone and its two metabolites possess significant amounts of electron-deficient regions so that the compounds, especially this compound, may react readily with cellular nucleophiles such as glutathione and nucleobases in DNA .
Cellular Effects
This compound, as a metabolite of Eszopiclone, may have indirect effects on various types of cells and cellular processes. Eszopiclone has been shown to have effects on sleep efficiency, sleep latency, total sleep time, wake time after sleep onset, number of awakenings, number of nights awakened weekly, and quality and depth of sleep .
Molecular Mechanism
Eszopiclone, the parent compound, is thought to exert its effects via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors . This interaction may explain its hypnotic and sedative effects .
Temporal Effects in Laboratory Settings
Studies with Eszopiclone have demonstrated that it does not have a high dependence potential or cause rebound insomnia, and does not cause significant next-day psychomotor impairment .
Dosage Effects in Animal Models
Eszopiclone has been shown to rapidly induce sleep and decrease sleep latency .
Metabolic Pathways
This compound is a metabolite of Eszopiclone, which is extensively metabolized by the cytochrome P450 (CYP) isoenzymes 3A4 and 2E1 via oxidation and demethylation .
Transport and Distribution
Eszopiclone is extensively metabolized, and less than 10% of the drug is excreted in the urine as the parent drug .
Subcellular Localization
Eszopiclone and its metabolites may interact with cellular nucleophiles such as glutathione and nucleobases in DNA .
Eigenschaften
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIKKTXLHVRKN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164891 | |
| Record name | Eszopiclone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151851-70-6 | |
| Record name | Eszopiclone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151851706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eszopiclone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESZOPICLONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91HXH30LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






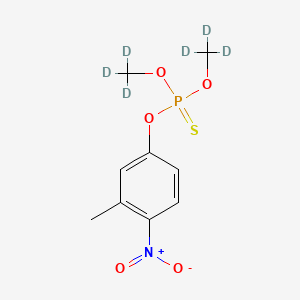

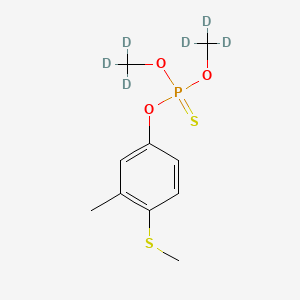
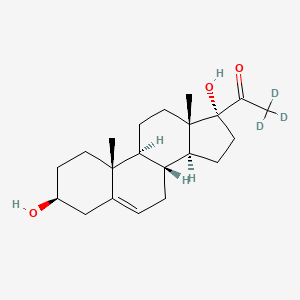
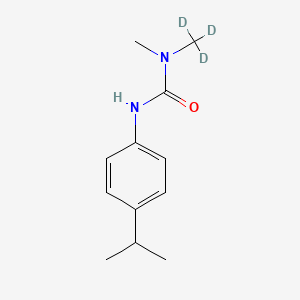

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

